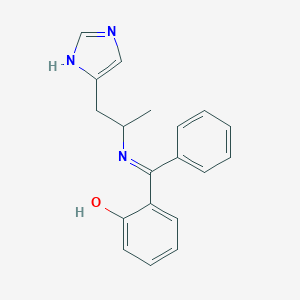

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Description

Properties

IUPAC Name |

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUFZXRNKJQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139191-80-3 | |

| Record name | BP 2-94 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Molecular Architecture and Functional Groups

The target compound features:

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary pathways:

-

Imine Formation Route :

-

Disconnection at the C=N bond yields 1-(1H-imidazol-4-yl)propan-2-amine and 2-hydroxybenzophenone.

-

-

Coupling Route :

Synthetic Methodologies

Reaction Conditions

-

Precursor Synthesis :

-

Condensation Protocol :

Challenges and Solutions

Reaction Parameters

Limitations

Boron Tribromide-Mediated Demethylation

Alternative Demethylation Agents

-

HBr/AcOH : Lower yields (65%) and coloration issues (pink impurities).

-

AlCl3/EtSH : Efficient but requires rigorous desulfurization.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Crystallization Techniques

-

Methyl tert-Butyl Ether (MTBE) : Recrystallization in MTBE yields white crystals, avoiding greenish tints from Cu residues.

-

Temperature Gradients : Slow cooling (0.5°C/min) enhances crystal purity and size distribution.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 162–164°C | DSC |

| Solubility (25°C) | 2.1 mg/mL in DMSO | USP <791> |

| LogP | 3.4 ± 0.2 | Shake-flask |

Chemical Reactions Analysis

BP-2.94 undergoes hydrolysis to release the active drug ®-alpha-methylhistamine. This hydrolysis can occur under physiological conditions, such as in the presence of water and enzymes in the body . The compound does not undergo significant oxidation or reduction reactions under normal physiological conditions. The major product formed from the hydrolysis of BP-2.94 is ®-alpha-methylhistamine .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The structural features of 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol suggest that it may also possess similar activities. Studies have shown that imidazole compounds can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Compounds containing imidazole rings have been reported to exhibit anti-inflammatory effects. The incorporation of the phenolic moiety in this compound may enhance its pharmacological profile by improving solubility and bioavailability, thus making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

Imidazole derivatives are also investigated for their anticancer properties. The unique structure of this compound allows for interactions with biological targets involved in cancer cell proliferation and survival, suggesting a pathway for therapeutic development against various cancer types .

Material Science Applications

Polymerization Catalysts

The compound can act as a catalyst in various polymerization reactions due to its ability to coordinate with metal ions. This property is particularly useful in synthesizing advanced materials with specific mechanical and thermal properties. The imidazole group can facilitate reactions that lead to the formation of polymers with enhanced functionalities .

Nanomaterials Synthesis

Recent studies have explored the use of imidazole derivatives in the synthesis of nanomaterials. The ability of this compound to stabilize nanoparticles could lead to advancements in nanotechnology applications, including drug delivery systems and sensors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Shalini et al., 2011 | Antimicrobial Activity | Demonstrated significant antibacterial effects of imidazole derivatives against Gram-positive and Gram-negative bacteria. |

| Achar et al., 2010 | Anti-inflammatory Activity | Reported that modifications in the imidazole structure led to enhanced anti-inflammatory responses in animal models. |

| Yadav et al., 2011 | Anticancer Properties | Found that specific imidazole derivatives inhibited tumor growth in vitro, suggesting potential for further development as anticancer agents. |

Mechanism of Action

BP-2.94 acts as a prodrug that releases ®-alpha-methylhistamine upon hydrolysis. The active drug then binds to histamine H3 receptors, which are involved in regulating the release of various neurotransmitters . By activating these receptors, BP-2.94 can inhibit the release of histamine from gastric histaminocytes, leading to a reduction in gastric acid secretion . The compound’s anti-inflammatory and antinociceptive effects are also mediated through the activation of histamine H3 receptors, which modulate the release of inflammatory mediators and pain signals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogs: (R)-4-Fluoro-2-[[N-[1-(1H-Imidazol-4-yl)-2-propyl]imino]-(4-chlorophenyl)methyl]phenol (Compound 9p)

Compound 9p, a halogenated analog of BP 2-94, substitutes the phenyl ring with fluorine and chlorine atoms. X-ray crystallography confirms that 9p retains the intramolecular hydrogen bond critical for stability . Key differences include:

- Enhanced Lipophilicity: Halogenation increases lipophilicity, improving oral bioavailability and central nervous system (CNS) penetration compared to BP 2-94.

Table 1: Structural and Pharmacokinetic Comparison of BP 2-94 and 9p

Parent Compound: (R)-α-Methylhistamine [(R)-α-MeHA]

BP 2-94’s efficacy hinges on its ability to circumvent the metabolic limitations of (R)-α-MeHA:

- Plasma Stability : In humans, oral (R)-α-MeHA has a short half-life (<1 hr) due to HNMT-mediated methylation. BP 2-94 extends the half-life of (R)-α-MeHA to >24 hours, with plasma levels two orders of magnitude higher .

- Therapeutic Efficacy : BP 2-94 achieves systemic effects (e.g., inhibition of capsaicin-induced inflammation, ED50 = 0.6–14 µmol/kg) without requiring direct CNS exposure, whereas (R)-α-MeHA requires higher doses for peripheral effects .

Detailed Research Findings

Pharmacodynamic Properties

- Anti-inflammatory Activity : BP 2-94 inhibits capsaicin-induced plasma protein extravasation in rats (ED50 = 0.6–14 µmol/kg) and reduces zymosan-induced paw edema in mice (ED50 = 1 µmol/kg) .

- Antinociceptive Effects: In the phenylbenzoquinone writhing test, BP 2-94 shows an ED50 of 0.03 µmol/kg (oral), outperforming many nonsteroidal anti-inflammatory drugs .

Structural Insights

X-ray crystallography (using SHELX software ) confirms the planar azomethine linkage and intramolecular H-bond in BP 2-94 and 9p, which are critical for hydrolytic stability and controlled release of (R)-α-MeHA .

Biological Activity

The compound 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol , also known by its chemical formula , is a phenolic derivative that incorporates an imidazole moiety. The imidazole ring is significant in biological systems, often contributing to various pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Key Properties:

- Molecular Weight: 305.37 g/mol

- CAS Number: 132222

- Solubility: Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, a study evaluating similar imidazole derivatives demonstrated potent antifungal activity against Candida albicans and non-albicans species. The derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antifungal agents like fluconazole .

Anticancer Activity

The imidazole moiety is also associated with anticancer effects. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For example, derivatives of imidazole have been reported to exhibit cytotoxic effects on human cancer cell lines, suggesting that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Nitric Oxide Synthase Inhibition: The compound may inhibit inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production, which is implicated in inflammation and tumor progression .

- Interference with Cellular Signaling Pathways: The phenolic structure may interact with various signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Q & A

Advanced Research Question

- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) to the imidazole or phenyl rings. For example, replacing the propyl group with a methyl or cyclopropyl chain can alter hydrophobicity .

- Biological assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) to correlate structural changes with activity shifts. Use statistical models (e.g., QSAR) to predict optimal substitutions .

How can computational methods like molecular docking predict binding interactions between this compound and biological targets?

Advanced Research Question

- Generate 3D structures using software like AutoDock Vina.

- Dock the compound into target active sites (e.g., imidazole-binding enzymes) and evaluate binding scores.

- Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Docking poses showing hydrogen bonds between the phenolic oxygen and catalytic residues (e.g., histidine) are prioritized .

What methodologies identify degradation products or metabolites in environmental or biological systems?

Advanced Research Question

- High-resolution mass spectrometry (HR-MS) : Detect and characterize metabolites via accurate mass measurements (e.g., oxidation products with +16 Da shifts) .

- Environmental fate studies : Use soil/water microcosms to track degradation pathways. Extract samples with SPE cartridges and analyze via GC-MS or LC-MS/MS .

How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural characterization?

Advanced Research Question

- Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw).

- Perform X-ray crystallography to unambiguously confirm bond lengths and angles. For example, imine bond lengths should be ~1.28 Å, consistent with C=N groups .

- Re-examine synthetic steps for potential byproducts or tautomeric forms (e.g., imidazole ring protonation states) .

What experimental designs are suitable for evaluating pharmacological activity while minimizing variability?

Advanced Research Question

Adopt a split-plot design to test multiple variables (e.g., dosage, administration route) efficiently. For example:

- Main plots : Dose levels (low, medium, high).

- Subplots : Administration routes (oral, intravenous).

- Replicates : 4–6 biological replicates per group to account for individual variability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.